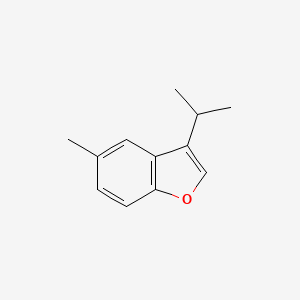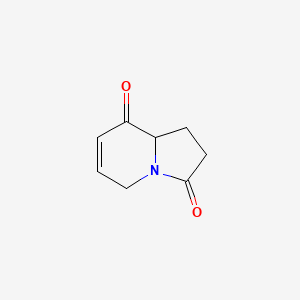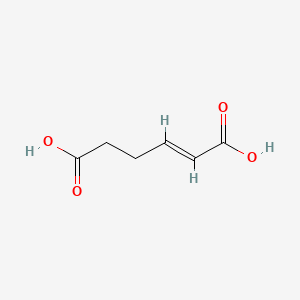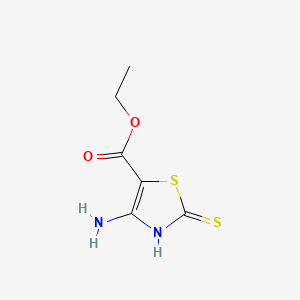
Bissecotanapartholide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bissecotanapartholide is a natural product found in Artemisia xanthochroa and Artemisia rutifolia with data available.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Bismuth Oxide Aqueous Colloidal Nanoparticles in Medicine
Bismuth oxide aqueous colloidal nanoparticles have displayed significant antimicrobial and antifungal properties. Specifically, these nanoparticles have been found to inhibit Candida albicans growth and biofilm formation, showcasing a higher efficacy than some conventional oral antiseptics and commercial antifungal agents. These nanoparticles offer a promising avenue for incorporating fungicidal agents into oral antiseptics, addressing the growing concern of antimicrobial resistance (Hernandez-Delgadillo et al., 2013).
Zerovalent Bismuth Nanoparticles in Dentistry
The antibacterial properties of zerovalent bismuth nanoparticles against oral bacteria, particularly Streptococcus mutans, have been studied. These nanoparticles have shown a considerable 69% antimicrobial activity against Streptococcus mutans growth and a complete inhibition of biofilm formation. This suggests their potential use as an antimicrobial agent in oral antiseptic preparations (Hernandez-Delgadillo et al., 2012).
Cancer Treatment and Radiotherapy
Bismuth Compounds in Cancer Treatment
Bismuth-based compounds have shown promise in cancer chemo- and radiotherapy. Notably, bismuth complexes with specific ligands have demonstrated the ability to inhibit the growth and proliferation of various cancer types, including breast, colon, ovarian, and lung cancers. Moreover, the application of bismuth-based nanoparticles for radiosensitization presents a potential avenue for enhancing therapeutic efficacy in advanced radiotherapy. However, challenges persist in the use of bismuth radionuclides in targeted radioimmunotherapy, particularly concerning the selection of adequate radionuclides, targeting vectors, and managing the toxicity of recoil daughters (Kowalik et al., 2019).
Propriétés
Numéro CAS |
102907-31-3 |
|---|---|
Nom du produit |
Bissecotanapartholide |
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.304 |
Nom IUPAC |
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione |
InChI |
InChI=1S/C15H18O5/c1-9(16)4-6-12(18)8-14-13(7-5-10(2)17)11(3)15(19)20-14/h4,6,13-14H,3,5,7-8H2,1-2H3/b6-4+/t13-,14-/m0/s1 |
Clé InChI |
VNOAOFGIURPXMV-HHAVJRIZSA-N |
SMILES |
CC(=O)CCC1C(OC(=O)C1=C)CC(=O)C=CC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)



![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7alpha)- (9CI)](/img/no-structure.png)



